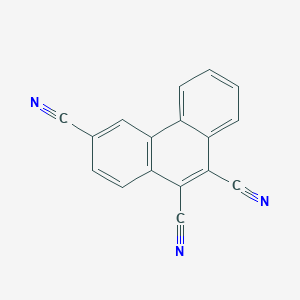
Phenanthrene-3,9,10-tricarbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phenanthrene-3,9,10-tricarbonitrile is a polycyclic aromatic hydrocarbon derivative with three cyano groups attached to the phenanthrene core at positions 3, 9, and 10
Preparation Methods
Synthetic Routes and Reaction Conditions: Phenanthrene-3,9,10-tricarbonitrile can be synthesized through multi-step organic reactions. One common method involves the cyclocondensation of aminocyanophenanthrene derivatives with acetic anhydride in the presence of concentrated sulfuric acid . Another approach includes the reaction of phenanthrene derivatives with malononitrile under specific conditions to introduce the cyano groups .
Industrial Production Methods: Industrial production of this compound typically involves large-scale reactions using phenanthrene as the starting material. Phenanthrene, being abundant in coal tar, is subjected to various functionalization reactions to introduce the cyano groups at the desired positions .
Chemical Reactions Analysis
Types of Reactions: Phenanthrene-3,9,10-tricarbonitrile undergoes several types of chemical reactions, including:
Oxidation: Conversion to phenanthrenequinone using oxidizing agents like chromic acid.
Reduction: Reduction to 9,10-dihydrophenanthrene using hydrogen gas and a catalyst such as Raney nickel.
Substitution: Electrophilic halogenation to form 9-bromophenanthrene using bromine.
Common Reagents and Conditions:
Oxidation: Chromic acid, sulfuric acid.
Reduction: Hydrogen gas, Raney nickel.
Substitution: Bromine, sulfuric acid.
Major Products:
Oxidation: Phenanthrenequinone.
Reduction: 9,10-Dihydrophenanthrene.
Substitution: 9-Bromophenanthrene.
Scientific Research Applications
Phenanthrene-3,9,10-tricarbonitrile has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of phenanthrene-3,9,10-tricarbonitrile involves its interaction with various molecular targets and pathways. For instance, its cyano groups can participate in nucleophilic addition reactions, leading to the formation of new chemical bonds. Additionally, the compound’s aromatic structure allows it to intercalate with DNA, potentially disrupting cellular processes .
Comparison with Similar Compounds
Phenanthrene-3,9,10-tricarbonitrile can be compared with other phenanthrene derivatives such as:
9,10-Dihydrophenanthrene-2,4-dicarbonitriles: These compounds have similar cyano groups but differ in their hydrogenation state and substitution pattern.
Phenanthrenequinone: An oxidized form of phenanthrene with different reactivity and applications.
Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties, making it valuable for specialized applications in various fields .
Properties
CAS No. |
61469-65-6 |
|---|---|
Molecular Formula |
C17H7N3 |
Molecular Weight |
253.26 g/mol |
IUPAC Name |
phenanthrene-3,9,10-tricarbonitrile |
InChI |
InChI=1S/C17H7N3/c18-8-11-5-6-14-15(7-11)12-3-1-2-4-13(12)16(9-19)17(14)10-20/h1-7H |
InChI Key |
PQWMTFJVEPRDJC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(C=CC(=C3)C#N)C(=C2C#N)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















